2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Description
The compound 2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted at positions 2 and 5. The 2-position bears a (3-nitrophenyl)methylsulfanyl group, introducing an electron-withdrawing nitro group at the meta position of the phenyl ring. The 5-position is occupied by an (E)-styryl group, which enhances conjugation and may influence photophysical or binding properties.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-20(22)15-8-4-7-14(11-15)12-24-17-19-18-16(23-17)10-9-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXIDLCNKLOUOR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Attachment of the Nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a nitrophenylmethyl halide with a thiol to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds similar to 2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. These studies utilize assays such as the MTT assay to evaluate cell viability and growth inhibition rates .
- Antimicrobial Properties
- Anti-inflammatory Effects
Agricultural Applications
- Pesticidal Activity
- Herbicidal Properties
Material Science Applications
- Fluorescent Materials
- Polymer Chemistry
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole depends on its application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can form hydrogen bonds with biological macromolecules.
Materials Science: In electronic applications, the compound’s conjugated system can facilitate charge transport, while the nitrophenyl and oxadiazole groups can influence the material’s electronic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
2-Cyclohexyl-5-(3-nitrophenyl)-1,3,4-oxadiazole
- Substituents : Position 2 (cyclohexyl), Position 5 (3-nitrophenyl) .
- Comparison :
- The cyclohexyl group at position 2 is bulkier and more lipophilic than the sulfanyl-linked 3-nitrophenyl group in the target compound.
- The shared 3-nitrophenyl group at position 5 highlights the nitro group’s electron-withdrawing effects, which may stabilize the oxadiazole ring but reduce solubility.
- Synthesis: Prepared via nitration of 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole using concentrated H₂SO₄ and KNO₃ .
2-(3-Chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazoles
- Substituents : Position 2 (3-chloro-2-fluorophenyl), Position 5 (varied aryl groups) .
- Comparison :
- Halogen substituents (Cl, F) at position 2 increase electronegativity and may enhance metabolic stability compared to the nitro group.
- These derivatives exhibited anti-convulsant and anti-inflammatory activities, suggesting that the target compound’s nitro and styryl groups could similarly influence bioactivity .
5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazoles
Data Table: Structural and Functional Comparison
Key Research Findings
Synthetic Flexibility : The target compound’s sulfanyl and styryl groups can be synthesized via established routes for 2,5-disubstituted oxadiazoles, such as cyclization of thiosemicarbazides or oxidative coupling .
Electron-Withdrawing Effects : The 3-nitro group at position 2 may enhance reactivity in nucleophilic substitutions compared to halogen or methyl groups .
Biological Inference : While direct data are lacking, structurally similar compounds with nitro or styryl groups exhibit antimicrobial and anti-inflammatory activities, suggesting plausible bioactivity for the target compound .
Biological Activity
The compound 2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole (CAS Number: 551920-95-7) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on antimicrobial, anticancer, and antiviral properties.
- Molecular Formula : C17H13N3O3S
- Molecular Weight : 339.3684 g/mol
- Structure : The compound features a nitrophenyl group and an ethenyl phenyl moiety, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Specifically, this compound exhibits significant activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
A comparative analysis of similar oxadiazole derivatives shows promising results:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 37 | Staphylococcus epidermidis | 0.48 |
| Compound 20 | Staphylococcus aureus | 1.95 |
| This compound | Staphylococcus spp. | TBD |
The compound has shown a potent bactericidal effect against Gram-positive bacteria, particularly Staphylococcus species, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of oxadiazoles are well-documented. The compound has demonstrated effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines, suggesting selective toxicity towards cancer cells while sparing normal cells .
Case Study
A study involving the administration of the compound in a murine model demonstrated significant tumor reduction compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase .
Antiviral Activity
Emerging research indicates that oxadiazole derivatives may also possess antiviral properties. Notably:
- Dengue Virus Inhibition : Similar compounds have been evaluated for their ability to inhibit dengue virus polymerase with submicromolar activity against all four serotypes .
Structure-Activity Relationship (SAR)
The presence of the nitrophenyl and ethenyl groups is critical for enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against target pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
